molecular formula C8H17NO2 B13277721 2-(Cyclopentylamino)propane-1,3-diol

2-(Cyclopentylamino)propane-1,3-diol

Cat. No.: B13277721
M. Wt: 159.23 g/mol
InChI Key: XJVVYSVBOSEWTG-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)propane-1,3-diol is an organic compound that belongs to the class of amino alcohols This compound features a cyclopentyl group attached to an amino group, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)propane-1,3-diol typically involves the reaction of cyclopentylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in epichlorohydrin, leading to the formation of the desired diol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the amino group and cyclopentyl ring.

    2-Amino-1,3-propanediol: Similar structure but with an amino group instead of the cyclopentylamino group.

    Cyclopentylamine: Contains the cyclopentylamino group but lacks the diol backbone.

Uniqueness: 2-(Cyclopentylamino)propane-1,3-diol is unique due to the presence of both the cyclopentylamino group and the propane-1,3-diol backbone

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(cyclopentylamino)propane-1,3-diol

InChI

InChI=1S/C8H17NO2/c10-5-8(6-11)9-7-3-1-2-4-7/h7-11H,1-6H2

InChI Key

XJVVYSVBOSEWTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(CO)CO

Origin of Product

United States

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